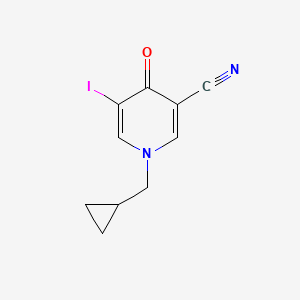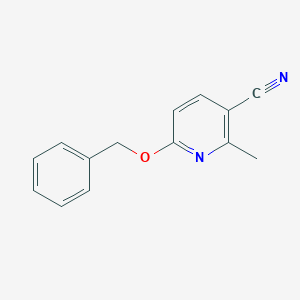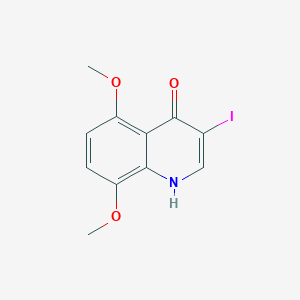
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one typically involves the iodination of 5,8-dimethoxyquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent under controlled conditions. The reaction may require specific solvents and temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Halogen substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic effects.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific effects being studied.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dimethoxyquinolin-4(1H)-one: Lacks the iodine atom but shares the core structure.
3-Bromo-5,8-dimethoxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
Uniqueness
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H10INO3 |
|---|---|
Peso molecular |
331.11 g/mol |
Nombre IUPAC |
3-iodo-5,8-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO3/c1-15-7-3-4-8(16-2)10-9(7)11(14)6(12)5-13-10/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
BRBNHHVKNXJKIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)OC)NC=C(C2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


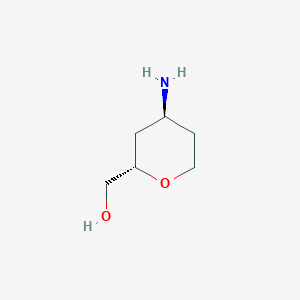
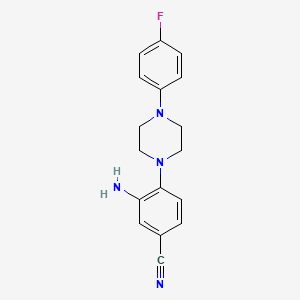

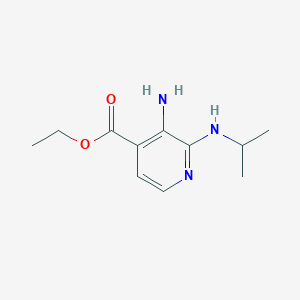

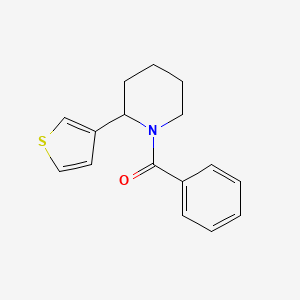
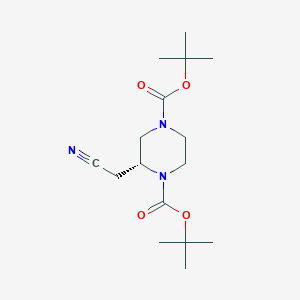
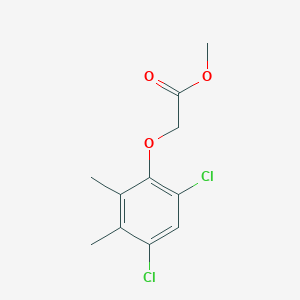
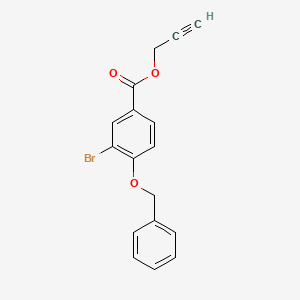
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
